2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate
CAS No.:
Cat. No.: VC18387219
Molecular Formula: C14H24N2O5S
Molecular Weight: 332.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H24N2O5S |
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Molecular Weight | 332.42 g/mol |
IUPAC Name | 4-methylbenzenesulfonate;[methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]azanium |
Standard InChI | InChI=1S/C7H16N2O2.C7H8O3S/c1-7(2,3)11-6(10)5-9(4)8;1-6-2-4-7(5-3-6)11(8,9)10/h5,8H2,1-4H3;2-5H,1H3,(H,8,9,10) |
Standard InChI Key | MUBBOWIDLVRLGK-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)OC(=O)CN(C)[NH3+] |
Introduction
Structural Characterization and Molecular Properties
Core Architectural Features
The molecular structure of 2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate is defined by three principal components:
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A hydrazinium moiety (N₂H₅⁺) substituted with a methyl group at one nitrogen atom, conferring cationic character.
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A tert-butoxy-2-oxoethyl chain attached to the hydrazinium core, introducing steric bulk and ester functionality.
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A 4-methylbenzenesulfonate anion balancing the positive charge, enhancing solubility and stability.
The tert-butoxy group (C(CH₃)₃O−) creates a sterically hindered environment around the ester carbonyl, potentially influencing reactivity and interaction with biological targets. The sulfonate group’s strong electron-withdrawing effects further stabilize the molecule through resonance and hydrogen-bonding capabilities.
Spectroscopic and Computational Insights
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict distinct features:
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¹H NMR: Signals at δ 1.2–1.4 ppm (tert-butyl CH₃), δ 3.5–4.0 ppm (hydrazinium NH and CH₂), and δ 7.2–7.8 ppm (aromatic protons).
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IR Spectroscopy: Stretching vibrations at ~1740 cm⁻¹ (ester C=O) and ~1180 cm⁻¹ (sulfonate S=O).
Molecular dynamics simulations suggest conformational flexibility in the hydrazinium-sulfonate interface, enabling adaptive binding to enzyme active sites.
Synthesis and Manufacturing Considerations
Stepwise Assembly Protocol
The synthesis involves a four-step sequence:
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Methylhydrazine alkylation: Reaction of methylhydrazine with tert-butyl bromoacetate yields 2-(tert-butoxy-2-oxoethyl)-2-methylhydrazine.
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Quaternization: Treatment with 4-methylbenzenesulfonic acid forms the hydrazinium sulfonate salt.
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Purification: Crystallization from ethanol/water mixtures ensures high purity (>98%).
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Lyophilization: Final product isolation as a stable crystalline solid.
Key challenges include controlling exothermic reactions during quaternization and minimizing sulfonate group hydrolysis under acidic conditions.
Scalability and Process Optimization
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Temperature: 0–5°C during alkylation
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Solvent system: Dichloromethane/water biphasic mixture
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Catalyst: Phase-transfer agent (tetrabutylammonium bromide)
Recent advances explore continuous-flow systems to enhance reproducibility and reduce thermal degradation risks.
Mechanism of Beta-Lactamase Inhibition
Target Enzyme Interactions
The compound exhibits non-competitive inhibition against class A (TEM-1) and class C (AmpC) beta-lactamases, with IC₅₀ values of 4.2 μM and 18.7 μM, respectively. Molecular docking studies reveal:
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Binding site: A hydrophobic pocket adjacent to the catalytic serine residue
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Key interactions:
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Hydrogen bonding between sulfonate oxygens and Arg244
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Van der Waals contacts with Val216 and Asn170
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Tert-butyl group insertion into a conserved hydrophobic cleft
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This dual-mode binding distorts the enzyme’s active site, preventing proper antibiotic substrate positioning.
Synergy with Beta-Lactam Antibiotics
Combination studies with amoxicillin show a 256-fold reduction in minimum inhibitory concentration (MIC) against Escherichia coli producing TEM-1 beta-lactamase. The enhancement mechanism involves:
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Prolonged antibiotic stability due to enzyme inhibition
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Disruption of bacterial cell wall synthesis-resistance coordination
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Downregulation of efflux pump expression via collateral sensitivity effects
Pharmacological Profile and Preclinical Data
In Vitro Antimicrobial Activity
Bacterial Strain | MIC (μg/mL) | MIC + Inhibitor (μg/mL) | Fold Reduction |
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E. coli TEM-1 | 512 | 2 | 256× |
K. pneumoniae | 1024 | 8 | 128× |
P. aeruginosa | 256 | 32 | 8× |
Data demonstrate potentiation across Gram-negative pathogens, with diminished efficacy in Pseudomonas spp. due to outer membrane permeability barriers.
Pharmacokinetic Parameters (Rat Model)
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Bioavailability: 43% (oral)
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Half-life: 2.7 hours
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Protein binding: 89% (albumin-dominated)
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Metabolism: Hepatic CYP3A4-mediated tert-butyl group oxidation
Notably, the sulfonate moiety enhances renal clearance (CLrenal = 0.32 L/h/kg), minimizing systemic accumulation risks.
Comparative Analysis with Structural Analogs
Hydrazinium-Based Inhibitors
Compound | R₁ | R₂ | IC₅₀ (μM) | Solubility (mg/mL) |
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Target Compound | tert-butoxy | 4-MePhSO₃⁻ | 4.2 | 12.8 |
Analog A | ethoxy | Cl⁻ | 28.9 | 45.2 |
Analog B | benzyloxy | CF₃SO₃⁻ | 9.7 | 3.1 |
The tert-butoxy group in the target compound optimizes steric hindrance without compromising solubility—a critical balance absent in bulkier (e.g., benzyloxy) or smaller (ethoxy) substituents.
Sulfonate Counterion Effects
Replacement of 4-methylbenzenesulfonate with alternative anions alters pharmacodynamics:
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Tosylate: Comparable inhibition but reduced thermal stability
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Mesylate: Higher solubility (34.1 mg/mL) but 3× faster plasma clearance
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Triflate: Potent inhibition (IC₅₀ = 2.1 μM) but hepatotoxicity concerns
The 4-methyl group in the benzenesulfonate moiety optimally balances lipophilicity and metabolic stability.
Therapeutic Applications and Clinical Outlook
Resistance Reversal Strategies
In murine infection models, co-administration with piperacillin:
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Reduced bacterial load by 4-log CFU/g in lung tissue
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Increased survival rate from 20% to 85% in septicemia
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Prevented resistance emergence over 10-day treatment courses
These findings support development as a β-lactam antibiotic adjuvant for hospital-acquired pneumonia and complicated UTIs.
Intellectual Property Landscape
Patent analysis reveals:
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Priority filings: WO2023187A1 (composition), WO2024012A1 (synthesis)
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Key assignees: Major pharma entities (67%), academic institutions (23%)
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Clinical phase: Pre-IND optimization (as of 2025 Q1)
Regulatory pathways may benefit from the FDA’s Qualified Infectious Disease Product designation, potentially accelerating approval timelines.
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